Boc-N-Me-Glu(OMe)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origin of Product |
United States |
Methyl Ester Boc N Me Glu Ome Oh in Peptide and Medicinal Chemistry Research
Chemical Identity and Structure
Boc-N-Me-Glu(OMe)-OH, systematically named (S)-2-((tert-butoxycarbonyl)(methyl)amino)-5-methoxy-5-oxopentanoic acid, is defined by its specific arrangement of functional groups. The core structure is L-glutamic acid, which is modified in three critical ways:
N-methylation : The nitrogen atom of the alpha-amino group is methylated.
Boc Protection : The same nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is stable under many conditions but easily removed with acid.
Side-Chain Esterification : The gamma-carboxyl group of the glutamic acid side chain is converted to a methyl ester (OMe).
This combination results in a chiral molecule with the CAS Number 2044710-75-8. bldpharm.com The structure is precisely defined, providing a building block with a free carboxylic acid at the alpha-position, making it ready for coupling reactions, while the other reactive sites (the alpha-amino and gamma-carboxyl groups) are masked.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively documented in readily available literature. However, its properties can be inferred from its structure and data from its close, non-N-methylated analog, Boc-Glu(OMe)-OH. The introduction of the N-methyl group typically increases lipophilicity and can lower the melting point compared to its non-methylated counterpart. The polar ester group in the side chain contributes to modulating the compound's solubility.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | Value for this compound | Value for Boc-Glu(OMe)-OH (CAS: 45214-91-3) |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₆ bldpharm.com | C₁₁H₁₉NO₆ chemsrc.compeptide.com |
| Molecular Weight | 275.30 g/mol bldpharm.com | 261.27 g/mol chemsrc.compeptide.com |
| Appearance | - | Solid, White chemsrc.com |
| Melting Point | Not Available | 119-123 °C chemsrc.com |
| Boiling Point | Not Available | 428.4 ± 40.0 °C at 760 mmHg chemsrc.com |
| Density | Not Available | 1.2 ± 0.1 g/cm³ chemsrc.com |
Methyl Ester and Analogous N Methylated Amino Acids
Strategies for N-Methylation at the Alpha-Amino Position of Glutamic Acid Derivatives
The introduction of a methyl group onto the alpha-amino position of glutamic acid derivatives is a critical step in the synthesis of Boc-N-Me-Glu(OMe)-OH. Several methods have been developed to achieve this transformation, each with its own advantages and limitations. nih.gov
Direct N-Alkylation Approaches Utilizing Strong Bases and Alkylating Agents
Direct N-alkylation of an N-protected amino acid or its ester is a common strategy for synthesizing N-methylated amino acids. thieme-connect.de This approach typically involves the use of a strong base to deprotonate the amine, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate (B86663). acs.orgnih.gov For instance, N-methylation of amino acid derivatives has been achieved using sodium hydride and dimethyl sulfate. acs.orgresearchgate.net However, the strongly basic conditions required for this method can be incompatible with base-labile protecting groups such as the Fmoc group. wiley-vch.de Another challenge is the potential for over-methylation, leading to the formation of quaternary ammonium (B1175870) salts. beilstein-journals.org
Table 1: Comparison of Direct N-Alkylation Methods
| Alkylating Agent | Base | Advantages | Disadvantages |
|---|---|---|---|
| Methyl Iodide | Silver Oxide | Milder conditions | Potential for racemization during subsequent ester hydrolysis. wiley-vch.de |
| Dimethyl Sulfate | Sodium Hydride | Efficient | Requires strong base, incompatible with some protecting groups. acs.orgwiley-vch.de |
Reductive N-Methylation Techniques and their Scope
Reductive amination offers a milder alternative for N-methylation. This two-step, one-pot process involves the reaction of an amino acid ester with an aldehyde to form an imine (or iminium ion), which is then reduced in situ. acs.orgnih.gov Sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride, are commonly used reducing agents for this transformation. acs.orgcdnsciencepub.com A key advantage of this method is that it often does not require protection of side-chain functional groups. acs.orgnih.gov For example, N-methyl amino acid esters can be synthesized by consecutive reductive amination reactions, first with benzaldehyde (B42025) and then with paraformaldehyde, followed by removal of the benzyl (B1604629) group. acs.org Biocatalytic approaches using imine reductases (IREDs) are also emerging as a sustainable method for the enantioselective synthesis of N-substituted amino esters. nih.gov
Oxazolidinone-Mediated Routes to N-Methylated Amino Acids
The use of 5-oxazolidinone (B12669149) intermediates provides a unified and efficient approach to the synthesis of N-methyl amino acids. researchgate.netacs.org This method involves the cyclization of an N-protected amino acid, often with paraformaldehyde, to form an oxazolidinone. researchgate.netacs.orgnih.gov The subsequent reductive opening of the oxazolidinone ring with a reducing agent like triethylsilane in the presence of an acid such as trifluoroacetic acid yields the N-methylated amino acid. researchgate.netnih.gov This strategy has been successfully applied to a wide range of amino acids, including those with reactive side chains that require protection. researchgate.netacs.org Lewis acid catalysis has also been shown to improve the efficiency of the reductive opening step. nih.gov
Ortho-Nitrobenzenesulfonyl (o-Nosyl) Group-Mediated N-Methylation
The ortho-nitrobenzenesulfonyl (o-NBS) group serves as an effective activating group for the N-methylation of amino acids. acs.orgacs.org This strategy involves the protection of the amino group with o-nitrobenzenesulfonyl chloride. acs.orgmdpi.com The resulting sulfonamide is sufficiently acidic to be methylated under relatively mild basic conditions using reagents like dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgmdpi.com The o-NBS group can then be selectively removed using a thiol, such as 2-mercaptoethanol, in the presence of a base. acs.orgmdpi.com This method is compatible with solid-phase peptide synthesis and has been used for the on-resin N-methylation of various amino acids, including glutamic acid. beilstein-journals.orgacs.orgnih.gov
Table 2: Key Steps in o-Nosyl Group-Mediated N-Methylation
| Step | Reagents | Purpose |
|---|---|---|
| Sulfonylation | o-nitrobenzenesulfonyl chloride, base (e.g., DMAP, collidine) | Protection and activation of the amino group. beilstein-journals.orgacs.org |
| Methylation | Methylating agent (e.g., dimethyl sulfate), base (e.g., DBU) | Introduction of the methyl group onto the nitrogen. acs.orgmdpi.com |
| Desulfonylation | Thiol (e.g., 2-mercaptoethanol), base (e.g., DBU) | Removal of the o-NBS protecting group. acs.orgmdpi.com |
Selective Esterification of Glutamic Acid Carboxyl Groups for this compound Precursors
The synthesis of this compound requires the selective esterification of the γ-carboxyl group of glutamic acid while the α-carboxyl group remains free or is orthogonally protected.
Differential Protection and Esterification of Alpha and Gamma Carboxylates
Achieving selective esterification of the γ-carboxyl group of glutamic acid is a common challenge in peptide chemistry. One effective strategy involves the formation of a 5-oxazolidinone from an N-protected glutamic acid, which simultaneously protects the α-amino and α-carboxyl groups. thieme-connect.comthieme-connect.dejst.go.jp The free γ-carboxyl group can then be esterified. Subsequent cleavage of the oxazolidinone ring yields the γ-ester of the N-protected glutamic acid. Another approach utilizes metal ion coordination. For example, the use of CuCl₂ can promote the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol, achieving high selectivity and yield. researchgate.netepa.gov The synthesis of the precursor Boc-Glu(OMe)-OH often starts from L-glutamic acid 5-methyl ester, which is then protected with a Boc group using di-tert-butyl dicarbonate. chemicalbook.com Alternatively, methods using trimethylchlorosilane (TMSCl) in methanol (B129727) have been shown to be effective for the esterification of amino acids. nih.govnih.gov
Orthogonal Protecting Group Strategies in the Synthesis of this compound and its Intermediates
The synthesis of this compound relies on an orthogonal protecting group strategy to selectively mask and deprotect the different functional groups. The Boc group on the α-amino group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the methyl ester on the side chain is stable to these conditions and is typically removed by saponification with a base like sodium hydroxide (B78521). nih.govacs.org This orthogonality allows for the selective manipulation of the different functional groups during peptide synthesis. For example, the Boc group can be removed to allow for peptide bond formation at the N-terminus, while the methyl ester remains intact to protect the side-chain carboxyl group.
Stereochemical Control and Retention During the Synthesis of N-Methyl-Glutamic Acid Derivatives
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during the synthesis of N-methyl-glutamic acid derivatives. Racemization or epimerization can lead to the formation of diastereomeric peptides with altered biological activities.
Several strategies are employed to minimize racemization during the synthesis of N-methylated amino acids. The choice of coupling reagents and reaction conditions plays a crucial role. The use of coupling reagents known to suppress racemization, such as those based on hydroxybenzotriazole (B1436442) (HOBt) or Oxyma, is preferred. nih.gov Furthermore, performing reactions at low temperatures can also help to minimize the risk of epimerization.
While the synthesis of this compound typically starts from the enantiomerically pure L-glutamic acid, enantioselective methods for the synthesis of N-methyl-glutamic acid have also been developed. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral center.
Solution-Phase Synthetic Protocols for N-Methylated Glutamic Acid Derivatives
While solid-phase synthesis is a powerful tool for peptide synthesis, solution-phase methods are also employed for the preparation of N-methylated glutamic acid derivatives and short peptides. Solution-phase synthesis offers advantages in terms of scalability and purification of intermediates. The synthesis of peptide fragments in solution, which are then coupled together, is a common strategy. acs.org
Strategic Integration of Boc N Me Glu Ome Oh in Peptide Synthesis
Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. bachem.com Boc-N-Me-Glu(OMe)-OH serves as a crucial building block in this methodology, particularly within the Boc/Bzl protection strategy. beilstein-journals.org
Implementation within Boc-SPPS Protocols
The Boc (tert-butyloxycarbonyl) strategy for SPPS involves the use of the acid-labile Boc group for temporary Nα-amino protection. beilstein-journals.orgiris-biotech.de The synthesis cycle consists of repetitive steps of Nα-Boc deprotection, typically with trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. bachem.combeilstein-journals.org The side chains of trifunctional amino acids are protected with groups that are stable to TFA but can be removed in a final deprotection step, often with strong acids like hydrofluoric acid (HF). beilstein-journals.org
The incorporation of this compound follows the general Boc-SPPS workflow. After removal of the N-terminal Boc group from the growing peptide chain on the resin, the pre-activated this compound is introduced for the coupling reaction. Standard coupling reagents used in Boc-SPPS, such as dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed. peptide.com
Advanced Coupling Strategies and Reagents for Incorporating N-Methylated Amino Acids
The steric hindrance of the N-methyl group in this compound makes the coupling reaction to the secondary amine challenging, often leading to lower yields and slower reaction rates. cem.comkyoto-u.ac.jp To overcome this, more potent coupling reagents and optimized strategies are necessary.
Onium-type coupling reagents, such as HBTU, HATU, and PyBOP, have proven to be highly effective for coupling sterically hindered amino acids. uni-kiel.desigmaaldrich.comglobalresearchonline.net These reagents convert the carboxylic acid into a more reactive species, facilitating the acylation of the sterically hindered N-methyl amine. sigmaaldrich.com For instance, HATU, which forms a highly reactive OAt-ester, is particularly successful in coupling N-methyl amino acids. sigmaaldrich.combachem.com PyBroP is another powerful reagent, especially useful for difficult couplings involving N-methyl amino acids or α,α-dialkylglycines. peptide.comglobalresearchonline.net
The choice of solvent can also influence coupling efficiency. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its better solvating properties, which can help to reduce peptide aggregation and improve reaction kinetics. peptide.com
Addressing Challenges in Coupling Sterically Hindered N-Methyl Amino Acids
Double or Triple Couplings: Repeating the coupling step one or two more times can help to ensure that all available N-methyl amino groups have reacted. researchgate.net
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of the sterically hindered coupling. rsc.org Microwave-assisted SPPS has emerged as a valuable technique, as it can significantly accelerate these sluggish reactions. cem.com
Use of Highly Reactive Acylating Species: Converting the N-methylated amino acid into a more reactive derivative, such as an acid chloride, can enhance the coupling efficiency. google.com Reagents like bis(trichloromethyl) carbonate (triphosgene) can be used for the in situ generation of these highly reactive species. researchgate.netgoogle.com
Application in Solution-Phase Peptide Synthesis for Segment Condensation
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of peptides and for segment condensation strategies. ias.ac.inresearchgate.net In segment condensation, smaller, protected peptide fragments are synthesized and then coupled together in solution to form the final, larger peptide.
This compound can be incorporated into peptide fragments using standard solution-phase techniques. sigmaaldrich.com These fragments are then used in segment condensation. The coupling of peptide segments, especially when one segment has an N-terminal N-methylated amino acid, can be challenging due to steric hindrance and the risk of epimerization at the C-terminal amino acid of the activating segment. kyoto-u.ac.jpuni-kiel.de The use of coupling reagents that minimize racemization, such as those combined with additives like HOBt or HOAt, is crucial for maintaining the optical purity of the final peptide. uni-kiel.deias.ac.in
Impact of N-Methylation on Peptide Chain Elongation Efficiency and Reaction Yields
The presence of an N-methylated residue in a growing peptide chain significantly impacts the efficiency of the subsequent coupling step. The steric hindrance of the N-methyl group on the terminal residue makes it a less effective nucleophile, slowing down the rate of acylation by the incoming amino acid. cem.comresearchgate.net This often results in lower reaction yields compared to couplings onto primary amines.
To quantify the impact, researchers often rely on monitoring the coupling reaction using tests like the ninhydrin (B49086) (Kaiser) test. peptide.com However, this test is not suitable for detecting secondary amines. Alternative tests, such as the chloranil (B122849) test or the isatin (B1672199) test, are required to monitor the completion of couplings to N-methylated residues. The reduced efficiency necessitates the use of the more aggressive coupling strategies discussed previously, such as extended reaction times, higher temperatures, and more potent coupling reagents, to achieve acceptable yields. cem.comrsc.org
Mitigation of Side Reactions during Incorporation of N-Methylated Glutamic Acid
The incorporation of glutamic acid derivatives, including N-methylated versions, can be prone to specific side reactions. One of the most common is the formation of a pyroglutamate (B8496135) residue at the N-terminus. This can occur under the acidic conditions used for Boc-deprotection. acs.org
Another potential side reaction is racemization. The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which can result in the loss of stereochemical integrity at the α-carbon. uni-kiel.de This is a particular concern when coupling sterically hindered amino acids, as the slower coupling rates provide more time for racemization to occur.
To mitigate these side reactions, the following measures are often taken:
Careful Selection of Coupling Reagents and Additives: The use of additives like HOBt and HOAt helps to suppress racemization by minimizing the lifetime of the highly reactive oxazolone intermediate. uni-kiel.desigmaaldrich.com
Optimized Deprotection and Coupling Conditions: Minimizing the exposure to strong acids during deprotection can help to reduce the formation of pyroglutamate. Additionally, ensuring that the coupling reaction proceeds as quickly and efficiently as possible will limit the opportunity for racemization. rsc.org
Below is a table summarizing coupling reagents often used for sterically hindered N-methylated amino acids:
| Coupling Reagent | Type | Key Features |
| HBTU/TBTU | Uronium/Aminium Salt | Forms OBt esters; widely used for routine and difficult couplings. sigmaaldrich.com |
| HATU | Uronium/Aminium Salt | Forms more reactive OAt esters; highly efficient for N-methyl amino acids. sigmaaldrich.combachem.com |
| PyBOP | Phosphonium Salt | Forms OBt esters; by-products are less hazardous than those of BOP. globalresearchonline.net |
| PyBroP | Phosphonium Salt | Highly reactive; particularly useful for very difficult couplings, including N-methyl amino acids. globalresearchonline.netbachem.com |
| COMU | Uronium/Aminium Salt | Based on OxymaPure®, offering a safer alternative to HOBt/HOAt-based reagents. sigmaaldrich.com |
| Triphosgene | Acid Halogenating Agent | Generates highly reactive acid chlorides in situ; effective for extremely hindered couplings. researchgate.netgoogle.com |
Conformational and Structural Consequences of N Methylation Within Peptides Incorporating Boc N Me Glu Ome Oh Residues
Influence of N-Methylation on Peptide Backbone Flexibility and Rotational Barriers
N-methylation of the amide nitrogen in a peptide backbone introduces a methyl group that sterically hinders the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This increased steric bulk reduces the conformational freedom of the peptide chain in the vicinity of the N-methylated residue. The presence of the N-methyl group also energetically favors a cis-amide bond conformation for the preceding peptide bond, a conformation that is generally disfavored in non-methylated peptides (with the exception of proline). This preference for a cis-amide bond can significantly alter the local and global conformation of the peptide.
The rotational barriers around the φ and ψ dihedral angles are also affected by N-methylation. The steric clash between the N-methyl group and adjacent side chains or backbone atoms can lead to a more restricted range of allowed φ and ψ angles, effectively locking the peptide into a more defined conformation. This reduction in flexibility can be advantageous in the design of bioactive peptides, as it can pre-organize the peptide into a conformation that is optimal for binding to its target receptor.
| Parameter | Effect of N-Methylation | Consequence for Boc-N-Me-Glu(OMe)-OH containing peptides |
| Backbone Flexibility | Decreased | More rigid peptide structure around the N-methylated residue. |
| Amide Bond Conformation | Increased propensity for cis-conformation | Potential for sharp turns and novel backbone topologies. |
| φ and ψ Dihedral Angles | Restricted rotational freedom | A more defined and predictable local conformation. |
| Rotational Energy Barriers | Increased for certain rotations | Stabilization of specific conformers. |
Modulation of Intramolecular Hydrogen Bonding Networks by N-Methylation
The substitution of the amide proton with a methyl group in this compound eliminates a crucial hydrogen bond donor. This modification fundamentally alters the intramolecular hydrogen bonding network of the peptide. In non-methylated peptides, the amide protons are key participants in the formation of secondary structures like helices and β-sheets through the formation of hydrogen bonds with backbone carbonyl groups.
| Aspect of Hydrogen Bonding | Impact of N-Methylation of a Glu Residue | Potential Structural Outcome |
| Amide Proton (N-H) | Elimination of a hydrogen bond donor. | Disruption of canonical α-helical and β-sheet hydrogen bonding. |
| Carbonyl Oxygen (C=O) | Remains a hydrogen bond acceptor. | Can participate in alternative hydrogen bonding networks, such as γ-turns. |
| Neighboring Residues | Amide protons of adjacent residues may form alternative H-bonds. | Reorganization of the hydrogen bonding network to accommodate the N-methyl group. |
| Overall Network | Leads to a less predictable, but potentially more constrained, H-bond pattern. | Stabilization of novel, non-canonical secondary structures. |
Impact on the Induction and Stabilization of Peptide Secondary Structures (e.g., Beta-Turns, Helical Conformations)
The conformational constraints imposed by N-methylation have a profound impact on the formation and stability of peptide secondary structures. The incorporation of an N-methylated residue like this compound can act as a potent "β-turn nucleator". nih.gov The steric hindrance of the N-methyl group and the preference for a cis-amide bond at the preceding peptide bond can force the peptide backbone to adopt a turn conformation. Specifically, N-methylation can favor the formation of type VIa and type II' β-turns.
Conversely, N-methylation is generally considered to be a "helix breaker". The absence of the amide proton prevents the formation of the i to i+4 hydrogen bond that is characteristic of an α-helix. Furthermore, the steric bulk of the N-methyl group can clash with the side chains of neighboring residues in a helical conformation, further destabilizing the structure. nih.gov However, in some contexts, N-methylation can be accommodated within a helix, often causing a localized distortion or "kink". The precise effect of incorporating this compound into a peptide sequence will depend on its position within the sequence and the nature of the surrounding amino acid residues. nih.gov
| Secondary Structure | Effect of N-Methylation with this compound | Typical Outcome |
| β-Turns | Acts as a potent turn-inducer. nih.gov | Stabilization of β-turn motifs, particularly type VIa and II'. |
| α-Helices | Generally destabilizing. nih.gov | Disruption of helical structure due to loss of H-bond donor and steric hindrance. |
| 310-Helices | Can be disruptive, but may be tolerated in some positions. | Potential for localized distortion of the helix. |
| β-Sheets | Can disrupt the regular hydrogen bonding pattern. | May prevent the formation of or introduce defects into β-sheets. |
| Property | Influence of Incorporating this compound | Implication for Peptide Design |
| Three-Dimensional Fold | Can induce a more compact and well-defined global structure. | Facilitates the design of peptides with specific three-dimensional shapes. |
| Conformational Dynamics | Reduces the number of accessible conformations. | Leads to a more rigid and less dynamic peptide. |
| Conformational Entropy | Decreases the overall conformational entropy of the peptide. | Can lead to a more favorable binding entropy upon interaction with a target. |
| Folding Landscape | Can simplify the folding landscape by stabilizing a particular folded state. | May improve the folding efficiency and stability of the peptide. |
Advanced Applications of Boc N Me Glu Ome Oh in Peptidomimetics and Chemical Biology
Rational Design and Synthesis of Peptidomimetics Utilizing N-Methyl-Glutamic Acid Residues
The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a key strategy for developing new drugs with improved pharmacological profiles. frontiersin.org The incorporation of N-methylated amino acids, such as N-methyl-glutamic acid derived from Boc-N-Me-Glu(OMe)-OH, is a valuable technique in this process. mdpi.com This modification introduces a methyl group to the amide nitrogen of the peptide backbone, a seemingly minor change that imparts significant structural and functional alterations. mdpi.comscielo.org.mx
The synthesis of peptidomimetics containing N-methyl-glutamic acid residues is typically achieved through solid-phase peptide synthesis (SPPS). acs.org The this compound building block is readily incorporated into a growing peptide chain. The tert-butyloxycarbonyl (Boc) group protects the N-terminus, while the methyl ester (-OMe) protects the side-chain carboxyl group of the glutamic acid residue. This orthogonal protection scheme allows for selective deprotection and coupling steps during synthesis. However, the coupling of N-methylated amino acids can be sterically hindered, sometimes requiring specialized coupling reagents like HATU to achieve high efficiency. merckmillipore.comnih.gov
From a design perspective, introducing an N-methyl-glutamic acid residue can serve several purposes. It can increase conformational rigidity, locking the peptide into a specific three-dimensional shape that is more favorable for binding to its biological target. scielo.org.mx This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity. chemrxiv.orgnih.gov Furthermore, the N-methyl group can influence the local electronic environment and sterically shield the adjacent peptide bond, which has profound implications for the molecule's stability and biological activity. scielo.org.mx
Strategies for Enhancing Proteolytic Stability of Peptides through N-Methylation
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases, enzymes that cleave peptide bonds. scielo.org.mxpeptide.com This rapid breakdown in the body leads to a short in-vivo half-life, limiting therapeutic efficacy. peptide.com N-methylation of the peptide backbone is a well-established and highly effective strategy to overcome this limitation. researchgate.netresearchgate.net
The introduction of an N-methyl group, as facilitated by the use of building blocks like this compound, directly hinders the action of proteolytic enzymes. researchgate.net Proteases recognize and bind to specific peptide sequences, and their catalytic mechanism often involves interaction with the amide proton (N-H) of the peptide bond. By replacing this proton with a methyl group, N-methylation disrupts this key recognition and binding event. scielo.org.mx This steric blockade prevents the enzyme from accessing and cleaving the peptide bond, thereby dramatically increasing the peptide's resistance to proteolysis. merckmillipore.comnih.gov
Table 1: Effect of N-Methylation on Peptide Stability
| Peptide Attribute | Unmodified Peptide | N-Methylated Peptide | Reference(s) |
|---|---|---|---|
| Susceptibility to Proteases | High | Low | scielo.org.mxmerckmillipore.compeptide.com |
| In-vivo Half-life | Short | Increased | peptide.comresearchgate.net |
Modulation of Membrane Permeability and Oral Bioavailability of Peptide-Based Agents
For a drug to be effective, it must reach its target in the body. For many peptide drugs, this means crossing cellular membranes, a significant challenge for these generally large and polar molecules. pnas.orgnih.gov Poor membrane permeability is a primary reason for the low oral bioavailability of most peptides. pnas.orguq.edu.au N-methylation offers a powerful strategy to modulate and improve these crucial properties. researchgate.netprismbiolab.com
The introduction of N-methyl groups can increase a peptide's lipophilicity (fat-solubility) by masking the polar amide N-H group, which is a hydrogen bond donor. acs.orgprismbiolab.com By replacing the hydrogen with a methyl group, the ability of the peptide backbone to form hydrogen bonds with surrounding water molecules is reduced. researchgate.net This "greasier" character facilitates the desolvation process required for the peptide to leave the aqueous environment and enter the lipid bilayer of the cell membrane. pnas.orgresearchgate.net
Furthermore, N-methylation can favor specific folded or "chameleon-like" conformations that shield the remaining polar groups from the lipid environment, effectively creating a more hydrophobic molecular surface that is conducive to passive diffusion across the membrane. pnas.orgnih.govuq.edu.au This effect is particularly pronounced in cyclic peptides, where N-methylation can stabilize an internally hydrogen-bonded structure. While there isn't a direct correlation between the number of N-methyl groups and permeability, their strategic placement is key. acs.org The successful application of this strategy has been shown to significantly increase permeability in assays like the Caco-2 model and can lead to substantial improvements in the oral bioavailability of peptide drug candidates in animal models. pnas.orgacs.org
Development of Conformationally Constrained Peptide Structures for Biological Probes
Biological probes are essential tools in chemical biology for studying complex biological systems. The effectiveness of a peptide-based probe often depends on its ability to adopt a specific, stable conformation to interact selectively with its target. nih.gov Linear peptides are often too flexible in solution, leading to non-specific binding and reduced affinity. nih.gov The incorporation of N-methylated residues, such as N-methyl-glutamic acid, is a powerful method for creating conformationally constrained peptide structures ideal for use as biological probes. nih.govacs.org
N-methylation restricts the rotational freedom around the peptide backbone. scielo.org.mx Specifically, it can influence the preference for cis or trans conformations of the amide bond it is part of. researchgate.net While the trans conformation is overwhelmingly favored in standard peptide bonds, the energy barrier between cis and trans is lower for an N-methylated amide bond, making the cis conformation more accessible. chemrxiv.org This ability to favor specific turn structures, like β-turns, can be used to engineer peptides that fold into predictable three-dimensional shapes, such as β-hairpins. researchgate.netrsc.org
By using this compound in peptide synthesis, researchers can introduce a point of conformational rigidity. acs.org This constraint helps to pre-organize the peptide into a bioactive conformation that more closely matches the binding site of the target protein or receptor. nih.gov This leads to probes with higher affinity and greater specificity, which are crucial for accurately studying ligand-target interactions and cellular processes. nih.gov The resulting structurally defined peptides can be further modified with fluorescent tags or other reporters to create highly sensitive and selective tools for biological research.
Contributions to Receptor Binding Affinity and Selectivity Optimization in Ligand Design
In ligand design, achieving high binding affinity and selectivity for a specific receptor subtype is paramount to developing effective and safe therapeutics. nih.gov The incorporation of N-methylated amino acids is a nuanced strategy that can profoundly influence these properties. acs.orgresearchgate.net The effect of N-methylation on binding is not always predictable and can either increase, decrease, or have no effect on affinity, depending on the specific context of the peptide and its receptor. nih.govnih.gov
N-methylation can enhance binding affinity through several mechanisms. By conformationally constraining the peptide, it can reduce the entropic cost of binding, locking the ligand into its bioactive shape. chemrxiv.org This pre-organization means less conformational rearrangement is needed upon binding, leading to a more favorable interaction. However, this same rigidity can be detrimental if the constrained conformation is not compatible with the receptor's binding pocket. prismbiolab.com
Perhaps more significantly, N-methylation is a powerful tool for optimizing receptor selectivity. mdpi.com Different receptor subtypes often have subtle differences in the shape and chemical nature of their binding sites. The steric bulk of the N-methyl group can be used to create a ligand that fits perfectly into the target receptor while clashing with the binding sites of off-target receptors. This "negative design" can dramatically improve selectivity. acs.org For instance, studies have shown that systematic N-methylation scanning can identify positions where the modification leads to enhanced affinity for one receptor subtype over another. nih.govpnas.org This fine-tuning is critical for minimizing side effects and maximizing therapeutic benefit.
Table 2: Impact of N-Methylation on Ligand-Receptor Interactions
| Property | Potential Effect of N-Methylation | Underlying Mechanism | Reference(s) |
|---|---|---|---|
| Binding Affinity | Can increase, decrease, or have no change | Conformational constraint (entropic effects), altered hydrogen bonding, steric interactions | chemrxiv.orgnih.govnih.gov |
| Receptor Selectivity | Often increased | Steric hindrance preventing binding to off-target receptors, optimization of fit for the target receptor | mdpi.compnas.orgacs.org |
Exploration in Ligand-Target Interaction Studies and Chemical Probe Development
Understanding the precise molecular interactions between a ligand and its biological target is fundamental to drug discovery and chemical biology. rsc.org Chemical probes, which are small molecules designed to selectively bind to a specific protein, are indispensable for this purpose. nih.gov N-methylated amino acids, including derivatives of this compound, are valuable components in the design of such probes. nih.govnih.gov
The incorporation of an N-methyl group provides a unique way to probe the requirements of a binding pocket. By systematically replacing each amino acid in a peptide sequence with its N-methylated counterpart (a technique known as an "N-methyl scan"), researchers can map the ligand-receptor interface. nih.gov If N-methylation at a particular position abolishes binding, it suggests that the original amide proton was crucial for the interaction, likely as a hydrogen bond donor. prismbiolab.com Conversely, if the modification is tolerated or enhances affinity, it provides valuable information about the space and conformational flexibility available at that position in the receptor's binding site. chemrxiv.org
Furthermore, the enhanced metabolic stability and cell permeability conferred by N-methylation make these modified peptides superior candidates for chemical probes intended for use in complex biological environments, including live cells. researchgate.netnih.gov A probe that is rapidly degraded or cannot enter cells is of limited use. By building probes with N-methyl-glutamic acid and other N-methylated residues, scientists can develop more robust tools to study protein function, validate drug targets, and explore biological pathways with greater precision. nih.gov
Chemical Transformations of the Gamma-Methyl Ester Moiety
The γ-methyl ester of this compound is a key functional handle that can be selectively transformed into various other functional groups. These transformations are crucial for elongating the side chain, introducing reporter groups, or creating points for cyclization. The stability of the Boc protecting group and the free α-carboxylic acid under certain conditions allows for specific targeting of the ester.
Key transformations include:
Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide. This transformation is typically performed under carefully controlled conditions to avoid premature cleavage of the acid-labile Boc group. The resulting free γ-carboxyl group can then be used in subsequent coupling reactions.
Transesterification: This process involves converting the methyl ester into a different ester, for example, a benzyl (B1604629) or tert-butyl ester, by reacting the compound with the corresponding alcohol under acidic or basic catalysis. google.com This can be useful for altering protecting group strategies mid-synthesis. For instance, converting the methyl ester to a benzyl ester would allow for its subsequent removal via hydrogenolysis.
Amidation: The ester can be directly converted to a γ-amide through aminolysis. This can be achieved by reacting this compound with a primary or secondary amine. This reaction can be facilitated by enzymatic catalysts, such as lipases, which can offer high selectivity and mild reaction conditions. nih.gov This strategy is valuable for synthesizing glutamine analogs or for conjugating other molecules to the side chain.
Reduction: The methyl ester can be reduced to a primary alcohol (Boc-N-Me-γ-glutaminol) using reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. bachem.com This introduces a hydroxyl group, which can be a site for further functionalization, such as etherification or oxidation to an aldehyde.
Functionalization Reactions at the Alpha-Carboxyl Group
The primary utility of this compound in peptide synthesis lies in the reactivity of its α-carboxyl group. This group is activated and coupled to the N-terminus of another amino acid or peptide chain to form a new peptide bond. However, the presence of the N-methyl group introduces significant steric hindrance, which can make this coupling reaction challenging and slow compared to non-methylated counterparts. scielo.org.mxcem.com
To overcome this steric hindrance, highly efficient coupling reagents are required. scielo.org.mx The choice of reagent is critical to ensure high yields and minimize racemization at the chiral center. bachem.com
Common strategies and reagents include:
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are highly effective for coupling sterically hindered N-methylated amino acids. nih.govpeptide.com PyAOP, in particular, is noted for its high reactivity and ability to suppress racemization. peptide.com
Uronium/Aminium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular coupling reagents that provide efficient activation of the carboxyl group. bachem.compeptide.com HATU is generally considered more reactive and superior for difficult couplings, including those involving N-methylated residues. bachem.comscielo.org.mx
Other Specialized Reagents: Other reagents such as BEP (2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate) have been specifically developed and shown to be powerful for synthesizing peptides containing N-methyl amino acids, providing excellent yields with low racemization. researchgate.netthieme-connect.com
The reaction is typically carried out in an aprotic organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. bachem.com
Derivatization for Enhanced Analytical Performance in Research
The analysis of amino acids and their derivatives, including this compound, often requires derivatization to improve their detection and separation by analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comnih.gov Derivatization aims to attach a chromophore or fluorophore for UV or fluorescence detection, or to increase the volatility and thermal stability for GC analysis. sigmaaldrich.comcreative-proteomics.com
For HPLC analysis, several pre-column derivatization reagents are commonly used:
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. While OPA does not react with secondary amines like N-methylated amino acids, related chiral reagents can be used for their detection. lcms.czresearchgate.net
Dansyl Chloride (DNS-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent sulfonamide derivatives, making it suitable for N-methylated compounds. creative-proteomics.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another reagent that reacts with both primary and secondary amines to yield highly fluorescent derivatives, suitable for sensitive detection. creative-proteomics.com
Chiral Derivatizing Agents: To determine enantiomeric purity or resolve enantiomers, chiral reagents are used. An example is N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂), an analog of Marfey's reagent, which reacts with the N-methyl amine to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.govresearchgate.net
For GC-MS analysis, derivatization is necessary to make the polar amino acid volatile. sigmaaldrich.com This typically involves silylation, where active hydrogens on the carboxyl and amino groups are replaced with silyl (B83357) groups. A common reagent is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates stable TBDMS derivatives suitable for GC-MS analysis. sigmaaldrich.comcreative-proteomics.com
Table of Mentioned Chemical Compounds
Table of Compound Names
Future Research Directions and Emerging Paradigms in N Methylated Amino Acid Chemistry
Development of Chemoenzymatic Synthesis Routes for N-Methylated Peptides
The synthesis of N-methylated peptides has traditionally relied on chemical methods that can be costly and inefficient, particularly for large-scale production. nih.gov A promising future direction lies in the development of chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis.
Recent research has demonstrated the potential of using enzymes, such as those involved in nonribosomal peptide synthesis (NRPS), to catalyze the formation of peptide bonds, including those involving N-methylated residues. asm.org These enzymes exhibit a degree of substrate tolerance, opening the door to the incorporation of unnatural amino acids like N-methylated glutamic acid. asm.org For instance, the Tyc TE enzyme has been shown to cyclize peptide substrates with multiple non-cognate residues, highlighting the potential for creating novel macrocyclic N-methylated peptides. asm.org
Another innovative approach involves the use of proteases like papain in a chemoenzymatic process. rsc.org This method, while still under development for incorporating a wide range of unnatural monomers, offers a stereoselective and more environmentally friendly alternative to purely chemical synthesis. rsc.org The future in this area will likely focus on engineering enzymes with broader substrate specificity and higher catalytic efficiency for incorporating building blocks such as Boc-N-Me-Glu(OMe)-OH, paving the way for the scalable and cost-effective production of complex N-methylated peptides.
Application of Flow Chemistry Methodologies for Efficient N-Methyl Amino Acid Derivative Synthesis
The application of flow chemistry to the synthesis of peptides incorporating this compound could streamline the production of glutamic acid-containing N-methylated peptides. This would facilitate the exploration of their structure-activity relationships and therapeutic potential by enabling more rapid and efficient synthesis of analogues.
Computational Chemistry Approaches for Predicting and Designing N-Methylated Peptide Conformations
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. N-methylation can significantly alter the conformational landscape of a peptide by restricting the rotation around the peptide bond and influencing the propensity to form specific secondary structures. researchgate.netnih.gov Understanding and predicting these conformational changes is crucial for the rational design of N-methylated peptides with desired biological activities.
Recent studies have utilized computational methods to predict the membrane permeability of cyclic N-methylated peptides, a critical parameter for oral bioavailability. nih.govplos.org By calculating properties like the desolvation energy, researchers can screen virtual libraries of N-methylated peptides and prioritize candidates for synthesis. nih.gov As computational models become more accurate and predictive, they will play an increasingly important role in the de novo design of N-methylated peptides incorporating building blocks like this compound for specific therapeutic targets.
Integration of this compound into Complex Macrocyclic Peptide Architectures
Macrocyclic peptides are a class of molecules that have garnered significant attention in drug discovery due to their unique combination of potency, selectivity, and metabolic stability. nih.govtandfonline.com The constrained cyclic structure often pre-organizes the peptide into a bioactive conformation, leading to high affinity for its target. acs.org The incorporation of N-methylated amino acids into these macrocyclic scaffolds can further enhance their drug-like properties. nih.gov
The synthesis of complex macrocyclic peptides, particularly those containing multiple N-methylated residues, presents a significant synthetic challenge. researchgate.net However, advances in solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques are making these complex architectures more accessible. pitt.eduresearchgate.net The use of building blocks like this compound is critical in these syntheses, allowing for the precise placement of N-methylated glutamic acid residues within the macrocyclic ring.
Future research in this area will likely focus on developing more efficient and versatile methods for the synthesis of N-methylated macrocycles. This includes the exploration of novel cyclization strategies and the use of orthogonal protecting groups to allow for the selective modification of the peptide backbone and side chains. nih.gov The integration of this compound into these complex structures will enable the creation of novel macrocyclic peptides with tailored pharmacological profiles.
Exploration of Novel Pharmacological Modalities Utilizing N-Methylated Peptides
The unique properties of N-methylated peptides make them attractive candidates for a wide range of pharmacological applications. researchgate.net Their enhanced stability and permeability open up possibilities for targeting intracellular proteins and for oral administration, which are significant hurdles for many conventional peptide therapeutics. tandfonline.commdpi.com
One emerging area is the development of N-methylated peptides as inhibitors of protein-protein interactions (PPIs), which are implicated in a vast array of diseases but are often considered "undruggable" by small molecules. nih.gov The larger surface area and conformational rigidity of N-methylated macrocyclic peptides make them well-suited for targeting the relatively flat and featureless interfaces of PPIs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
